molecular formula C9H10N2 B11752653 (R)-2-(Methylamino)-2-phenylacetonitrile CAS No. 1268854-23-4

(R)-2-(Methylamino)-2-phenylacetonitrile

Cat. No.: B11752653
CAS No.: 1268854-23-4
M. Wt: 146.19 g/mol
InChI Key: DBCQXQGNNZDYMQ-VIFPVBQESA-N
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Description

®-2-(Methylamino)-2-phenylacetonitrile is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with methylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process requires careful control of temperature and pH to ensure the desired enantiomer is produced.

Industrial Production Methods

Industrial production of ®-2-(Methylamino)-2-phenylacetonitrile may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methylamino)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-2-(Methylamino)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of ®-2-(Methylamino)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Methylamino)-2-phenylacetonitrile: The enantiomer of the compound, with different optical activity.

    Benzyl cyanide: A precursor in the synthesis of ®-2-(Methylamino)-2-phenylacetonitrile.

    Phenylacetonitrile: A related compound with similar chemical properties.

Uniqueness

®-2-(Methylamino)-2-phenylacetonitrile is unique due to its chiral center, which imparts specific optical activity and potential for enantioselective interactions. This makes it valuable in applications requiring high specificity, such as pharmaceuticals and asymmetric synthesis.

Properties

CAS No.

1268854-23-4

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

(2R)-2-(methylamino)-2-phenylacetonitrile

InChI

InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1

InChI Key

DBCQXQGNNZDYMQ-VIFPVBQESA-N

Isomeric SMILES

CN[C@@H](C#N)C1=CC=CC=C1

Canonical SMILES

CNC(C#N)C1=CC=CC=C1

Origin of Product

United States

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